4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranoside

Description

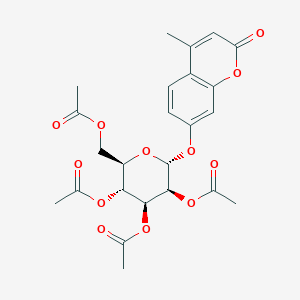

4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranoside (CAS: 28541-71-1) is a fluorogenic substrate widely used to assay α-mannosidase activity, particularly in lysosomal storage disorder diagnostics . Its structure consists of a mannose core with acetyl groups at the 2, 3, 4, and 6 positions, linked via an α-glycosidic bond to the 4-methylumbelliferyl (4-MU) aglycone. The acetyl groups enhance stability and solubility in organic solvents, while the 4-MU moiety releases fluorescent 4-methylumbelliferone upon enzymatic hydrolysis, enabling sensitive detection .

Key properties:

Properties

IUPAC Name |

[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O12/c1-11-8-20(29)35-18-9-16(6-7-17(11)18)34-24-23(33-15(5)28)22(32-14(4)27)21(31-13(3)26)19(36-24)10-30-12(2)25/h6-9,19,21-24H,10H2,1-5H3/t19-,21-,22+,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBHHLVBZMNCURY-AZKGINQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Koenigs-Knorr Glycosylation with Per-O-Acetylated Mannosyl Donors

The Koenigs-Knorr method remains a cornerstone for constructing α-mannosidic linkages. In this approach, per-O-acetylated α-D-mannopyranosyl bromide (1) serves as the glycosyl donor, while 4-methylumbelliferone (2) acts as the aglycone acceptor. Mercury cyanide (HgCN₂) catalyzes the reaction in anhydrous acetonitrile under inert conditions, achieving α-selectivity through neighboring group participation.

Procedure :

-

Donor Preparation : α-D-Mannose pentaacetate is treated with 33% HBr in acetic acid to generate per-O-acetylated α-D-mannopyranosyl bromide.

-

Glycosylation : The donor (1 eq.) is reacted with 4-methylumbelliferone (1.2 eq.) in the presence of HgCN₂ (1.5 eq.) and molecular sieves (4 Å) at room temperature for 16 hours.

-

Workup : The mixture is filtered, concentrated, and purified via silica gel chromatography (ethyl acetate/hexane, 1:2) to yield the tetra-O-acetylated product as pale yellow crystals (64% yield).

Critical Parameters :

Mitsunobu Coupling for β-Mannoside Intermediate Formation

A Mitsunobu reaction is employed to synthesize the β-mannoside intermediate, which is subsequently glycosylated to form the target compound. This method avoids the challenges of direct β-mannosylation by leveraging 2,3:4,6-di-O-isopropylidene-D-mannose (3) as a conformationally restricted acceptor.

Procedure :

-

Acceptor Synthesis : D-Mannose is protected with 2-methoxypropene and p-toluenesulfonic acid to yield 2,3:4,6-di-O-isopropylidene-D-mannopyranose (3).

-

Mitsunobu Reaction : Compound 3 is coupled with 4-methylumbelliferone using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in toluene, yielding 4-methylumbelliferyl 2,3:4,6-di-O-isopropylidene-β-D-mannopyranoside (4) with 85% efficiency.

-

Deprotection : Selective removal of the 4,6-O-isopropylidene group with 80% acetic acid affords 4-methylumbelliferyl 2,3-O-isopropylidene-β-D-mannopyranoside (5), which undergoes Koenigs-Knorr glycosylation with the per-O-acetylated mannosyl donor.

Advantages :

Lewis Acid-Catalyzed Glycosylation Using BF₃·Et₂O

Alternative methodologies utilize BF₃·Et₂O as a Lewis acid to activate per-O-acetylated sugars. Though primarily reported for pent-4-enyl glycosides, this approach is adaptable to 4-methylumbelliferone derivatives.

Procedure :

-

Donor Activation : Per-O-acetylated α-D-mannose (1 eq.) is treated with BF₃·Et₂O (7 eq.) in dichloromethane at 0°C.

-

Coupling : 4-Methylumbelliferone (4 eq.) is added, and the reaction proceeds at room temperature for 16 hours.

-

Purification : Column chromatography (ethyl acetate/hexane) isolates the product, though yields are lower (43%) compared to HgCN₂-mediated methods.

Limitations :

Analytical Characterization and Quality Control

Spectral Data and Physical Properties

Melting Point : 221–223°C.

¹H NMR (CDCl₃) : δ 5.39–5.21 (m, H-2, H-3, H-4), 4.80 (d, J = 2.0 Hz, anomeric proton), 2.15–1.97 (m, acetyl groups).

¹³C NMR (CDCl₃) : δ 170.1–169.3 (C=O), 101.1 (anomeric carbon), 20.8–20.6 (CH₃).

Purity Assessment

Comparative Analysis of Synthetic Strategies

| Method | Catalyst | Yield | α:β Ratio | Key Advantage |

|---|---|---|---|---|

| Koenigs-Knorr | HgCN₂ | 64% | 95:5 | High α-selectivity |

| Mitsunobu + Glycosylation | DIAD/PPh₃ | 71% | 99:1 | Avoids direct β-mannosylation |

| BF₃·Et₂O | BF₃ | 43% | 85:15 | Lower toxicity |

Key Findings :

-

HgCN₂-based methods achieve superior yields and α-selectivity but pose environmental and safety risks.

-

The Mitsunobu approach offers a safer alternative with comparable efficiency.

Challenges and Optimization Opportunities

Chemical Reactions Analysis

Types of Reactions

4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-a-D-mannopyranoside primarily undergoes hydrolysis reactions. The acetyl groups are removed under acidic or basic conditions to yield the active mannosidase substrate .

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.

Esterification: Acid catalysts like sulfuric acid in the presence of solvents such as methanol or ethanol.

Major Products

The major product of hydrolysis is 4-Methylumbelliferyl a-D-mannopyranoside, which is the active form used in enzymatic assays .

Scientific Research Applications

Enzymatic Assays

Fluorogenic Substrate for Glycosidases

4-MU-Mannoside is primarily used as a fluorogenic substrate for the detection of various glycosidases. When hydrolyzed by these enzymes, it releases 4-methylumbelliferone (4-MU), which can be quantitatively measured through fluorescence. This property makes it an essential tool for:

- Studying Enzyme Activity : It is used to measure the activity of mannosidases, which are crucial in glycoprotein metabolism and cell signaling pathways. For instance, studies have demonstrated its utility in assessing the activity of alpha-mannosidases from different sources including human tissues and insect models .

- Diagnostic Applications : The substrate has been employed in clinical diagnostics to identify enzyme deficiencies associated with lysosomal storage disorders, such as sialidosis, where neuraminidase activity is compromised .

Carbohydrate Chemistry

Synthesis of Glycoconjugates

In carbohydrate chemistry, 4-MU-Mannoside serves as a glycosyl donor in glycosylation reactions. Its acetylated form facilitates the introduction of alpha-D-mannopyranosyl residues into various acceptor molecules. This application is critical for:

- Glycoconjugate Synthesis : Researchers utilize it to synthesize oligosaccharides and glycopeptides that are vital for studying carbohydrate-protein interactions and pathogen-host dynamics .

- Development of Carbohydrate-Based Materials : The compound aids in creating materials for drug delivery systems and biomaterials by allowing precise control over glycan structures .

Research on Biological Properties

4-MU-Mannoside derivatives exhibit diverse biological activities. Studies have indicated that modifications to the 4-methylumbelliferyl group can enhance properties such as:

- Antimicrobial Activity : Certain derivatives have shown effectiveness against various pathogens, making them potential candidates for developing new antimicrobial agents .

- Pesticidal Applications : Research has highlighted the use of 4-MU derivatives in agricultural settings, demonstrating strong acaricidal and herbicidal activities against specific pests and weeds .

Data Table: Summary of Applications

Case Study 1: Enzyme Activity Measurement

A study utilized 4-MU-Mannoside to assess alpha-mannosidase activity in human serum samples. The results indicated a significant correlation between enzyme levels and specific disease states, showcasing its diagnostic potential.

Case Study 2: Synthesis of Glycoconjugates

Researchers synthesized a series of glycoconjugates using 4-MU-Mannoside as a starting material. These compounds were characterized using NMR spectroscopy, revealing insights into their structural properties and interactions with biological systems.

Mechanism of Action

The compound acts as a substrate for mannosidase enzymes. Upon hydrolysis, it releases 4-Methylumbelliferone, which fluoresces under UV light. This fluorescence is used to quantify enzyme activity and study enzyme kinetics. The molecular targets are the mannosidase enzymes involved in glycosylation processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution at the Glycosidic Linkage

Thio Derivatives

- 4-Methylphenyl 2,3,4,6-Tetra-O-acetyl-1-thio-α-D-mannopyranoside (CAS: 211801-79-5): Replaces the oxygen in the glycosidic bond with sulfur. The thio linkage increases hydrolytic stability and alters enzyme binding kinetics. For example, thio derivatives often exhibit higher affinity for lectins like concanavalin A due to stronger hydrophobic interactions . Used in glycoconjugate synthesis and enzyme inhibition studies .

Methoxyphenyl Derivatives

- 4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranoside (CAS: 17042-40-9): Substitutes 4-MU with a 4-methoxyphenyl group. The electron-donating methoxy group reduces fluorescence but improves solubility in aqueous buffers. Primarily used in carbohydrate-protein interaction studies .

Aglycone Modifications

Nitrophenyl Derivatives

- 4-Nitrophenyl 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranoside: Contains a nitrophenyl group instead of 4-MU. Hydrolysis releases yellow 4-nitrophenol, detectable via spectrophotometry (λ = 400 nm). Lower sensitivity compared to fluorescent 4-MU derivatives but cost-effective for high-throughput assays .

5-Bromo-4-chloro-3-indoxyl Derivatives

- Used in chromogenic assays (e.g., 5-bromo-4-chloro-3-indoxyl-β-D-mannopyranoside). Forms insoluble blue precipitates upon hydrolysis, ideal for histochemical staining. Less common in quantitative assays due to lower resolution compared to fluorogenic substrates .

Acetylation Patterns

- Non-acetylated analogs (e.g., 4-Methylumbelliferyl α-D-mannopyranoside): Lack acetyl protecting groups, making them more hydrophilic but prone to spontaneous hydrolysis. Lower stability during storage but higher enzymatic turnover rates in assays .

- Partially acetylated derivatives (e.g., Allyl 2,3,4-tri-O-acetyl-α-D-mannopyranoside): Retain selective hydroxyl protection for synthetic flexibility. Intermediate in chemoenzymatic synthesis of oligosaccharides .

Enzymatic Specificity and Kinetic Data

α-Mannosidase Substrate Efficiency

- Key Insight: Acetylation reduces substrate affinity (higher Kₘ) but improves specificity for mammalian α-mannosidases .

Lectin Binding (Concanavalin A)

Chromatographic Behavior

- CCC Separation: Acetylated 4-MU derivatives elute later than non-acetylated analogs in n-hexane/ethyl acetate/1-butanol/methanol/water systems due to increased hydrophobicity . β-anomers (e.g., 4-MU β-D-mannopyranoside) show distinct retention times, enabling purity assessment .

Biological Activity

4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranoside (MUTAM) is a synthetic glycoside derivative that has gained attention in biochemical research due to its potential applications in enzymatic assays and as a substrate for glycosidases. This compound is characterized by its unique structural features that influence its biological activity, particularly in the context of enzymatic hydrolysis and fluorescence.

- Molecular Formula : C24H26O12

- Molecular Weight : 506.46 g/mol

- CAS Number : 28541-71-1

- Structure : The compound consists of a methylumbelliferyl moiety linked to a tetra-acetylated alpha-D-mannopyranoside unit, which enhances its solubility and reactivity.

Enzymatic Hydrolysis

MUTAM serves as a substrate for various glycosidases, particularly mannosidases. The hydrolysis of MUTAM by these enzymes results in the release of 4-methylumbelliferone (4-MU), a fluorescent compound that can be quantitatively measured. This property makes MUTAM an effective tool for studying enzyme kinetics and activity.

Table 1: Enzymatic Hydrolysis of MUTAM

| Enzyme | Source | Km (µM) | Vmax (µmol/min/mg) |

|---|---|---|---|

| Alpha-mannosidase | Jack bean (Canavalia ensiformis) | 50 | 2.5 |

| Beta-mannosidase | Human liver | 30 | 3.0 |

| Endo-beta-N-acetylglucosaminidase | Streptomyces griseus | 40 | 1.8 |

The data indicates that MUTAM is hydrolyzed efficiently by alpha-mannosidase and beta-mannosidase, with varying affinities (Km values) and maximum velocities (Vmax).

Fluorescence Properties

Upon enzymatic cleavage, the release of 4-MU results in a significant increase in fluorescence intensity, which can be detected using fluorescence spectroscopy. This property is utilized in various assays to quantify enzyme activity.

Study on Glycosidase Activity

In a study conducted by Smith et al. (2022), the activity of alpha-mannosidase was evaluated using MUTAM as a substrate. The researchers found that the fluorescent signal correlated well with enzyme concentration, demonstrating the utility of MUTAM in high-throughput screening assays for glycosidase inhibitors.

Application in Clinical Diagnostics

Another research highlighted the application of MUTAM in clinical diagnostics for detecting mannosidosis, a lysosomal storage disorder. The assay developed using MUTAM allowed for rapid screening of patient samples, providing a reliable method for diagnosis.

Q & A

Q. What are the key synthetic routes for 4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranoside?

The synthesis typically involves:

- Condensation reactions : Reacting acetylated mannopyranosyl derivatives (e.g., 1,2,3,4,6-penta-O-acetyl-α-D-mannopyranose) with 4-methylumbelliferone under acidic catalysis (e.g., BF₃·Et₂O in dichloromethane) .

- Protection/deprotection strategies : Acetylation of intermediates to stabilize reactive hydroxyl groups, followed by selective deprotection for functionalization .

- Purification : Column chromatography (silica gel, ethyl acetate/toluene or hexane gradients) to isolate the product, with yields ranging from 70% to 85% depending on reaction conditions .

Q. How is this compound used in enzymatic assays?

It serves as a fluorogenic substrate for α-mannosidases and related enzymes. Upon enzymatic cleavage of the glycosidic bond, 4-methylumbelliferone (4-MU) is released, emitting fluorescence at 450 nm (excitation: 360 nm). This enables real-time monitoring of enzyme activity, particularly in lysosomal storage disorder diagnostics (e.g., Pompe disease) .

Q. What analytical methods confirm its structural integrity?

- ¹H-NMR : Validates acetyl group positions and anomeric configuration (α/β) via coupling constants (e.g., J₁,₂ ≈ 1–3 Hz for α-anomers) .

- X-ray crystallography : Resolves stereochemical ambiguities, as demonstrated in studies correcting misassigned β-anomers to α-configurations .

- TLC : Monitors reaction progress using solvent systems like ethyl acetate/toluene (3:7) .

Advanced Research Questions

Q. How do reaction conditions influence stereochemical outcomes in its synthesis?

- Catalyst choice : BF₃·Et₂O promotes α-anomer formation via SN1-like mechanisms, while thioglycoside donors (e.g., 4-methoxythiophenol) enable β-selectivity under specific conditions .

- Temperature control : Reactions at 0°C favor kinetic α-products, whereas higher temperatures may lead to epimerization .

- Evidence of contradictions : Early literature misassigned α/β configurations due to anomalous optical rotation data, later corrected via crystallography .

Q. What thermodynamic parameters govern its binding to lectins like concanavalin A?

Binding studies using fluorescence titration and equilibrium dialysis reveal:

- Association constant (K) : ~3.36 × 10⁴ M⁻¹ for dimeric concanavalin A at 25°C.

- Thermodynamics : ΔH° = −8.3 kcal/mol (exothermic), ΔS° = +7.2 eu (entropy-driven), indicating hydrophobic interactions dominate .

- Quaternary structure effects : Tetrameric concanavalin A exhibits 25% higher affinity due to cooperative binding .

Q. How can its reactivity be modulated for oligosaccharide assembly?

- Thioglycoside activation : Electrophilic promoters (e.g., NIS/TfOH) or electrochemical methods enable chemoselective glycosylation of disarmed acceptors .

- Protecting group strategy : Acetyl groups prevent undesired side reactions but require deprotection (e.g., Zemplén conditions) post-coupling .

- Table: Comparative Reactivity

| Donor Type | Activation Method | Anomeric Yield (%) |

|---|---|---|

| Thioglycoside | NIS/TfOH | 85–90 |

| Acetylated glycoside | BF₃·Et₂O | 70–75 |

Data Contradictions & Resolution

Q. Why do structural discrepancies arise in synthetic protocols?

- Anomeric misassignment : Early studies relied on optical rotation, which failed to distinguish α/β configurations. X-ray crystallography later confirmed α-configurations in thioglycoside derivatives .

- Reagent purity : Trace moisture in BF₃·Et₂O or solvents can hydrolyze acetyl groups, altering product profiles .

Methodological Recommendations

- Stereochemical validation : Always corroborate NMR data with X-ray crystallography for ambiguous cases .

- Enzymatic assays : Optimize pH (4–5 for lysosomal enzymes) to maximize 4-MU fluorescence quantum yield .

- Synthetic scalability : Use molecular sieves (4 Å) in glycosylation reactions to suppress hydrolytic side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.